molecular formula C8H5F3INO2 B13004065 Methyl 5-iodo-2-(trifluoromethyl)nicotinate

Methyl 5-iodo-2-(trifluoromethyl)nicotinate

Cat. No.: B13004065
M. Wt: 331.03 g/mol
InChI Key: SEVGDZAZQJGXFA-UHFFFAOYSA-N
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Description

Methyl 5-iodo-2-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C8H5F3INO2 It is a derivative of nicotinic acid, featuring an iodine atom and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-2-(trifluoromethyl)nicotinate typically involves the iodination of a precursor compound, such as methyl 2-(trifluoromethyl)nicotinate. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Catalysts like palladium or nickel are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Methyl 5-iodo-2-(trifluoromethyl)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group and iodine atom contribute to its unique reactivity and binding properties. These interactions can affect various biochemical pathways, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-6-(trifluoromethyl)nicotinate
  • Ethyl 2-chloro-5-(trifluoromethyl)nicotinate
  • Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate

Uniqueness

Methyl 5-iodo-2-(trifluoromethyl)nicotinate is unique due to the presence of both an iodine atom and a trifluoromethyl group on the nicotinate structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Biological Activity

Methyl 5-iodo-2-(trifluoromethyl)nicotinate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 5-position and a trifluoromethyl group at the 2-position of the nicotinic acid derivative. Its molecular formula is C8H6F3INC_8H_6F_3I_N, with a molecular weight of approximately 236.14 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The presence of the iodine and trifluoromethyl groups may enhance binding affinity and selectivity, modulating its biological effects. Research indicates that trifluoromethylated compounds often exhibit enhanced interactions with biological targets due to their unique electronic properties.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition. The Minimum Inhibitory Concentration (MIC) values for this compound against specific pathogens are as follows:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.25
Streptococcus pneumoniae0.015
Escherichia coli0.50

These results suggest that this compound may possess potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for different cancer types:

Cancer Type IC50 (µM)
Non-small cell lung cancer6.0
Colon cancer5.9
Breast cancer6.0
Ovarian cancer5.7

The data indicate that this compound exhibits promising activity against multiple cancer cell lines, highlighting its potential in cancer therapy.

Case Studies

  • Antimicrobial Efficacy Study : A recent study focused on evaluating the antimicrobial efficacy of this compound against clinical isolates of resistant bacterial strains. The results showed that the compound effectively inhibited growth at low concentrations, suggesting its potential use in treating antibiotic-resistant infections.
  • Cytotoxicity Assessment : In another study, researchers assessed the cytotoxicity of this compound on human monocytic cell lines (U937 and THP-1). The findings revealed significant antiproliferative activity, with IC50 values indicating potent effects comparable to established chemotherapeutic agents.

Properties

Molecular Formula

C8H5F3INO2

Molecular Weight

331.03 g/mol

IUPAC Name

methyl 5-iodo-2-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C8H5F3INO2/c1-15-7(14)5-2-4(12)3-13-6(5)8(9,10)11/h2-3H,1H3

InChI Key

SEVGDZAZQJGXFA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)I)C(F)(F)F

Origin of Product

United States

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